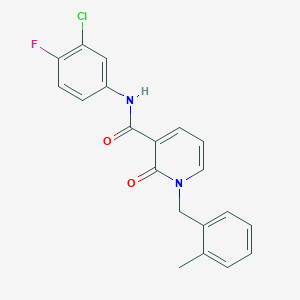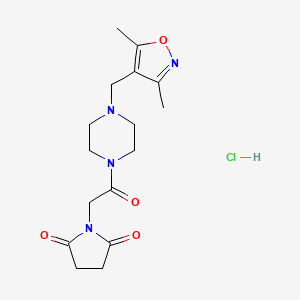![molecular formula C46H66Cl3N9O12S B2471376 3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate CAS No. 2509359-75-3](/img/structure/B2471376.png)
3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP5V is a proteolysis-targeting chimera (PROTAC) compound designed to specifically degrade the cell division cycle protein 20 (Cdc20). This compound is a heterobifunctional molecule that links Cdc20 to the von Hippel-Lindau (VHL) complex, leading to its ubiquitination and subsequent proteasomal degradation. CP5V has shown significant potential in inhibiting mitosis and suppressing cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
CP5V is synthesized by connecting ligands for Cdc20 and VHL through a polyethylene glycol (PEG5) linker. The synthetic route involves the following steps:
Synthesis of Cdc20 ligand: The Cdc20 ligand is synthesized using standard organic synthesis techniques.
Synthesis of VHL ligand: The VHL ligand is also synthesized using standard organic synthesis techniques.
Linking the ligands: The Cdc20 ligand and VHL ligand are connected using a PEG5 linker under specific reaction conditions to form the final CP5V compound
Industrial Production Methods
Industrial production of CP5V involves scaling up the synthetic route described above. The process includes:
Large-scale synthesis of ligands: The Cdc20 and VHL ligands are synthesized in large quantities.
Purification: The ligands are purified using chromatographic techniques.
Linking and final purification: The ligands are linked using the PEG5 linker, and the final product is purified to achieve the desired purity level
Chemical Reactions Analysis
Types of Reactions
CP5V undergoes several types of chemical reactions, including:
Ubiquitination: CP5V facilitates the ubiquitination of Cdc20 by linking it to the VHL complex.
Proteasomal degradation: The ubiquitinated Cdc20 is then targeted for proteasomal degradation
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to Cdc20.
Proteasome: A protein complex that degrades the ubiquitinated Cdc20
Major Products
The major product formed from these reactions is the degraded Cdc20 protein, which leads to the inhibition of mitosis and suppression of cancer cell proliferation .
Scientific Research Applications
CP5V has several scientific research applications, including:
Cancer research: CP5V is used to study the role of Cdc20 in cancer progression and drug resistance. .
Cell cycle studies: CP5V is used to investigate the mechanisms of mitotic inhibition and cell cycle regulation
Drug development: CP5V serves as a model compound for developing new PROTACs targeting other proteins involved in cancer and other diseases
Mechanism of Action
CP5V exerts its effects by specifically degrading Cdc20 through the following mechanism:
Binding: CP5V binds to both Cdc20 and the VHL complex.
Ubiquitination: The binding facilitates the ubiquitination of Cdc20.
Proteasomal degradation: The ubiquitinated Cdc20 is targeted for proteasomal degradation, leading to the inhibition of mitosis and suppression of cancer cell proliferation
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CP5V include:
ARV-110: A PROTAC targeting the androgen receptor.
ARV-471: A PROTAC targeting the estrogen receptor.
Uniqueness of CP5V
CP5V is unique in its specific targeting of Cdc20, a critical mitotic factor. This specificity allows CP5V to effectively inhibit mitosis and suppress cancer cell proliferation, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQILUVLGKHSNJ-NWRQRLFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66Cl3N9O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)
![2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2471299.png)
![4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2471300.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)
![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)
